Computed Lipophilicity (XLogP3) Comparison: 4-Methyl-2-(trifluoromethyl)benzo[d]thiazole vs. 6-(Trifluoromethyl)benzothiazole vs. 2-(Trifluoromethyl)benzothiazole
The computed XLogP3 for 4-methyl-2-(trifluoromethyl)benzo[d]thiazole is 3.7 [1]. In comparison, the regioisomer 6-(trifluoromethyl)benzothiazole (lacking the 4-methyl group) exhibits a computed LogP of 3.3 , while 2-(trifluoromethyl)benzothiazole (no methyl substituent) has a lower XLogP3 owing to reduced hydrophobic surface area. The addition of a methyl group at the 4-position increases lipophilicity by approximately 0.4 log units relative to the unsubstituted analog, translating to a ~2.5-fold increase in partition coefficient. For the 5-methyl-2-(trifluoromethyl)benzothiazole isomer, XLogP3 is also reported as 3.7 [2], indicating that the regiochemistry of the methyl group does not materially alter overall lipophilicity but does affect steric and electronic properties relevant to target binding.
| Evidence Dimension | Octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | 6-(Trifluoromethyl)benzothiazole: LogP = 3.3; 5-Methyl-2-(trifluoromethyl)benzothiazole: XLogP3 = 3.7; 2-(Trifluoromethyl)benzothiazole: no published data (expected lower) |
| Quantified Difference | ΔLogP = +0.4 vs. 6-(trifluoromethyl)benzothiazole |
| Conditions | Predicted values (XLogP3 algorithm, PubChem/PubChemLite); not experimentally determined |
Why This Matters
Higher lipophilicity may enhance membrane permeability and blood-brain barrier penetration in drug discovery programs, but procurement decisions should note that the regioisomer 5-methyl analog has equivalent predicted lipophilicity, so differentiation must rely on additional dimensions such as synthetic accessibility or target-specific SAR.
- [1] Molaid. 4-Methyl-2-(trifluoromethyl)benzo[d]thiazole – Computed Properties (XLogP3). https://www.molaid.com/MS_21058378 (accessed 2025-05-13). View Source
- [2] Kuujia. Benzothiazole,5-methyl-2-(trifluoromethyl)- (CAS 124168-45-2) – Computed Properties (XLogP3 = 3.7). https://www.kuujia.com/cas-124168-45-2.html (accessed 2025-05-13). View Source
